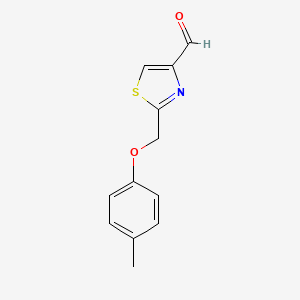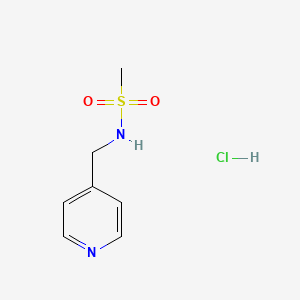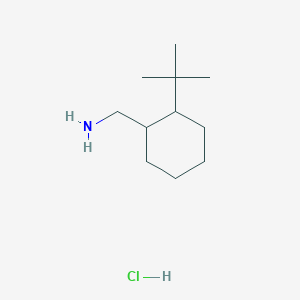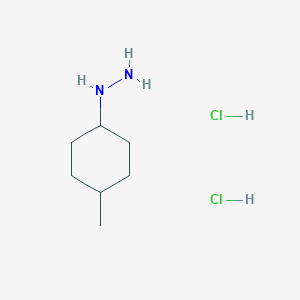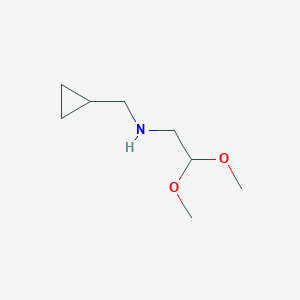![molecular formula C11H19NO B1522214 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1209791-69-4](/img/structure/B1522214.png)
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-(Cyclopropylmethyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique structure that includes a cyclopropylmethyl group attached to an azabicyclo[321]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the formation of the cyclopropylmethyl group. This can be achieved through cyclopropanation reactions, followed by the introduction of the azabicyclo[3.2.1]octane ring system. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may have applications in the development of new drugs or treatments for various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropylmethanol: A simpler compound with a similar cyclopropyl group.
8-Azabicyclo[3.2.1]octan-3-ol: A related compound without the cyclopropylmethyl group.
Other Piperazine Derivatives: Compounds with similar bicyclic structures and functional groups.
Uniqueness: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique combination of the cyclopropylmethyl group and the azabicyclo[3.2.1]octane ring system. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-11,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAPTJVFPQQDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC2CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


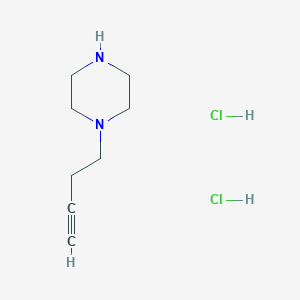
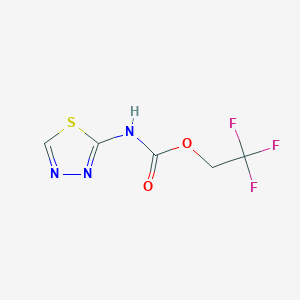
![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)
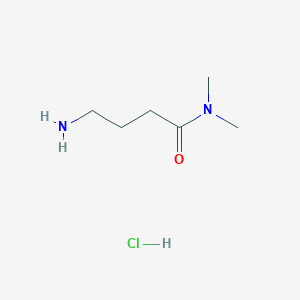
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
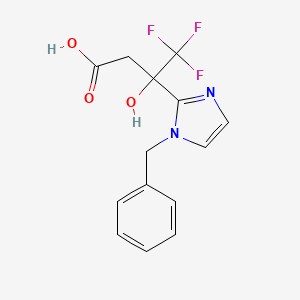
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
